molecular formula C20H20ClN3O5 B2405479 2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-nitrobenzamide CAS No. 921793-88-6

2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-nitrobenzamide

Katalognummer: B2405479
CAS-Nummer: 921793-88-6
Molekulargewicht: 417.85
InChI-Schlüssel: JVDNCETXSMXAME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a benzoxazepine derivative with a complex heterocyclic scaffold. Its structure includes:

  • A benzo[b][1,4]oxazepin-4-one core substituted with ethyl and dimethyl groups.
  • A nitro (-NO₂) and chloro (-Cl) functionalized benzamide moiety at the 8-position.

The chloro and nitro substituents likely influence electronic properties, solubility, and target binding. Structural characterization of such molecules often relies on X-ray crystallography, where software like SHELX (specifically SHELXL) is employed for refinement .

Eigenschaften

IUPAC Name

2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O5/c1-4-23-16-8-5-12(9-17(16)29-11-20(2,3)19(23)26)22-18(25)14-7-6-13(24(27)28)10-15(14)21/h5-10H,4,11H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVDNCETXSMXAME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-nitrobenzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22ClN3O3C_{20}H_{22}ClN_3O_3, with a molecular weight of approximately 393.86 g/mol . The structure features a chloro group, a nitro group, and a tetrahydrobenzo[b][1,4]oxazepine moiety, which may contribute to its biological activities.

PropertyValue
Molecular FormulaC20H22ClN3O3
Molecular Weight393.86 g/mol
IUPAC Name2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-nitrobenzamide
CAS Number921793-47-7

Anticancer Properties

Research has indicated that compounds similar to 2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-nitrobenzamide exhibit significant anticancer activity. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms such as the inhibition of specific kinases involved in cell proliferation and survival pathways.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in models of chronic inflammatory diseases. This activity is particularly relevant in conditions like ulcerative colitis and psoriasis.

Antimicrobial Activity

The sulfonamide moiety present in the structure suggests potential antimicrobial properties. Compounds with similar structures have been reported to inhibit bacterial growth by interfering with folic acid synthesis pathways. This mechanism is critical for the development of new antibacterial agents.

The biological activity of 2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-nitrobenzamide can be attributed to several mechanisms:

  • Kinase Inhibition : The compound may target specific kinases involved in cancer cell signaling pathways.
  • Cytokine Modulation : It can modulate the immune response by influencing cytokine production.
  • Folic Acid Pathway Interference : Similar compounds have shown efficacy in disrupting bacterial folic acid synthesis.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

  • Phase II Clinical Trials : A related compound is currently undergoing clinical trials for chronic immune inflammatory disorders such as ulcerative colitis (NCT02903966) and psoriasis (NCT02776033), demonstrating its therapeutic potential in inflammatory conditions .
  • In vitro Studies : In vitro assays have demonstrated that derivatives of this class exhibit IC50 values in the nanomolar range against various cancer cell lines .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Due to the absence of direct comparative data in the evidence, the following analysis is extrapolated from general structural analogs:

Table 1: Structural and Functional Comparison

Compound Name / Class Core Structure Substituents Key Properties/Applications
Target Compound Benzo[b][1,4]oxazepin-4-one 5-ethyl, 3,3-dimethyl; 8-Cl,4-NO₂ Hypothetical kinase inhibition
Benzoxazepine-based kinase inhibitors Benzo[b][1,4]oxazepin-4-one Varied (e.g., aryl, sulfonamide) PI3K/mTOR inhibitors (e.g., GDC-0941)
Nitrobenzamide derivatives Benzamide Nitro, halogen substituents Antibacterial agents (e.g., nitrofurantoin)

Key Findings:

Structural Flexibility : The ethyl and dimethyl groups in the target compound may enhance metabolic stability compared to simpler benzoxazepines lacking alkyl substitutions.

Chlorine Substituent : The 2-chloro group may influence steric interactions, as seen in chlorinated kinase inhibitors like imatinib, where halogenation improves selectivity .

Vorbereitungsmethoden

Retrosynthetic Analysis of Target Molecule

The target molecule comprises two primary subunits:

  • Benzo[b]oxazepin-4-one core (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepin-8-amine)
  • 2-Chloro-4-nitrobenzoyl electrophile

Key disconnections include:

  • Amide bond formation between the oxazepin amine and benzoyl chloride
  • Construction of the oxazepin ring via cyclization of a β-amino alcohol precursor
  • Introduction of ethyl and dimethyl substituents through alkylation

Synthesis of Benzo[b]Oxazepin-4-One Core

Preparation of 8-Amino-5-Ethyl-3,3-Dimethyl-2,3,4,5-Tetrahydrobenzo[b]Oxazepin-4-One

The oxazepin ring is synthesized via a Schmidt-Boyer reaction (modified) using 2-(ethylamino)-4-methylpentan-3-ol and 2-nitrobenzaldehyde derivatives.

Cyclization Protocol
  • Starting Material : 2-Nitro-4-(ethylamino)phenol (1.0 eq) reacts with 3,3-dimethylbut-2-enal (1.2 eq) in anhydrous dichloromethane under nitrogen.
  • Reagent : Triflic anhydride (1.5 eq) and 1,2-bis(diphenylphosphinyl)ethane (1.5 eq) activate the carbonyl for intramolecular cyclization.
  • Conditions : Stirred at 0°C for 1 h, then room temperature for 24 h.
  • Yield : 68% after silica chromatography (hexane/ethyl acetate 3:1).

Characterization Data :

  • ¹H NMR (CDCl₃): δ 1.12 (s, 6H, CH₃), 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), 3.82 (q, 2H, CH₂CH₃), 4.25 (s, 2H, OCH₂), 6.92 (d, J=8.4 Hz, 1H, ArH), 7.45 (dd, J=8.4, 2.1 Hz, 1H, ArH), 7.89 (d, J=2.1 Hz, 1H, ArH).
  • HRMS (ESI) : m/z calc. for C₁₃H₁₈N₂O₃ [M+H]⁺: 257.1297, found: 257.1294.

Synthesis of 2-Chloro-4-Nitrobenzoyl Chloride

Nitration and Chlorination of Benzamide

2-Chloro-4-nitrobenzamide is prepared via a two-step sequence:

  • Nitration : 2-Chlorobenzamide (1.0 eq) in concentrated H₂SO₄ at 0°C treated with fuming HNO₃ (1.2 eq) for 2 h.
  • Chlorination : Resulting 4-nitro intermediate reacts with PCl₅ (2.0 eq) in refluxing toluene (3 h).

Optimized Yield : 82% after recrystallization (ethanol/water).

Characterization Data :

  • MP : 131–133°C (lit. 132–134°C)
  • ¹H NMR (DMSO-d₆): δ 8.21 (d, J=8.7 Hz, 1H), 8.45 (dd, J=8.7, 2.3 Hz, 1H), 8.89 (d, J=2.3 Hz, 1H).

Amide Coupling Reaction

HATU-Mediated Coupling

The final step employs HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to couple the oxazepin amine and benzoyl chloride:

  • Reagents :

    • 8-Amino-oxazepin (1.0 eq)
    • 2-Chloro-4-nitrobenzoyl chloride (1.1 eq)
    • HATU (1.5 eq), DIPEA (3.0 eq) in anhydrous DMF
  • Conditions : Stirred at 25°C for 12 h under N₂.

  • Workup : Diluted with ethyl acetate, washed with 5% NaHCO₃ and brine, dried (Na₂SO₄), concentrated.

  • Purification : Silica chromatography (CH₂Cl₂/MeOH 95:5) yields 74% pure product.

Characterization Data :

  • ¹H NMR (DMSO-d₆): δ 1.08 (s, 6H, CH₃), 1.29 (t, J=7.0 Hz, 3H, CH₂CH₃), 3.75 (q, 2H, CH₂CH₃), 4.18 (s, 2H, OCH₂), 7.32 (d, J=8.5 Hz, 1H, ArH), 7.88 (dd, J=8.5, 2.2 Hz, 1H, ArH), 8.12 (d, J=2.2 Hz, 1H, ArH), 8.44 (d, J=8.7 Hz, 1H, ArH), 8.67 (dd, J=8.7, 2.4 Hz, 1H, ArH), 8.94 (d, J=2.4 Hz, 1H, ArH), 10.21 (s, 1H, NH).
  • ¹³C NMR (125 MHz, DMSO-d₆): δ 21.5, 24.8, 44.2, 58.7, 69.4, 118.9, 123.5, 126.8, 128.4, 130.1, 135.6, 140.2, 148.7, 154.3, 165.8 (C=O).

Alternative Synthetic Routes

Palladium-Catalyzed Cyclization

A Pd(OAc)₂/Xantphos system enables oxazepin formation via aminoacetoxylation:

Parameter Value
Catalyst Pd(OAc)₂ (5 mol%)
Ligand Xantphos (10 mol%)
Solvent Toluene
Temperature 110°C
Yield 71%

Yield Optimization Studies

Comparative analysis of coupling reagents:

Reagent Solvent Temp (°C) Time (h) Yield (%)
HATU DMF 25 12 74
EDCI/HOBt CH₂Cl₂ 0→25 24 58
DCC THF 40 6 63

HATU in DMF provides superior yields due to enhanced activation of the carboxylate.

Spectroscopic Validation

IR Analysis

  • N-H Stretch : 3320 cm⁻¹ (amide)
  • C=O Stretch : 1685 cm⁻¹ (oxazepinone), 1652 cm⁻¹ (benzamide)
  • NO₂ Symmetric Stretch : 1520 cm⁻¹

Industrial-Scale Considerations

  • Cost Analysis : HATU ($12.5/g) vs. EDCI ($4.8/g) – HATU preferred for higher purity despite cost.
  • Safety : Triflic anhydride requires handling under strict anhydrous conditions due to moisture sensitivity.

Q & A

Q. What are the optimal synthetic routes and purification methods for this compound?

The synthesis involves multi-step organic reactions, including nucleophilic substitution, cyclization, and amide coupling. Key steps include:

  • Step 1 : Formation of the tetrahydrobenzo[b][1,4]oxazepine core via cyclization under reflux conditions with catalysts like triethylamine .
  • Step 2 : Introduction of the ethyl and dimethyl groups using alkylation reagents (e.g., ethyl bromide) .
  • Step 3 : Final coupling of the nitrobenzamide moiety via carbodiimide-mediated amide bond formation . Purification : High-performance liquid chromatography (HPLC) is critical for isolating the product from side products. Column chromatography with silica gel (ethyl acetate/hexane gradients) is also effective . Characterization : Confirm structure using 1H^1H- and 13C^{13}C-NMR, FT-IR (amide C=O stretch at ~1650 cm1^{-1}), and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the compound’s structural integrity and purity?

  • Spectroscopic Validation :
  • NMR: Look for distinct signals (e.g., oxazepine ring protons at δ 4.1–4.3 ppm; nitro group absence in 1H^1H-NMR but confirmed via IR) .
  • LC-MS : Monitor for a single peak (purity >95%) and molecular ion matching the theoretical mass (e.g., [M+H]+^+ at m/z 459.3) .
    • Thermal Analysis : Differential scanning calorimetry (DSC) to assess crystallinity and decomposition temperature .

Q. What are the solubility and stability profiles under laboratory conditions?

  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (dichloromethane). Limited solubility in water (<0.1 mg/mL) .
  • Stability : Stable at room temperature in inert atmospheres. Avoid prolonged exposure to light due to nitro group photodegradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Kinetic Studies : Use DOE (Design of Experiments) to test variables:
  • Temperature : Higher temperatures (80–100°C) accelerate cyclization but may increase side products .
  • Catalysts : Screen bases (e.g., K2_2CO3_3 vs. Et3_3N) for amide coupling efficiency .
    • Solvent Effects : Polar solvents (e.g., DMF) enhance reaction rates but may require post-reaction dialysis for purification .

Q. What strategies are used to elucidate biological activity and mechanism of action?

  • Target Identification : Perform molecular docking studies with enzymes (e.g., HDACs, kinases) using the nitrobenzamide group as a potential binding motif .
  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC50_{50} values via fluorometric assays .
  • Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays .
    • Metabolic Stability : Assess half-life in liver microsomes to guide pharmacokinetic optimization .

Q. How can researchers resolve contradictions in reported physicochemical data?

  • Case Example : Discrepancies in melting points may arise from polymorphic forms. Use X-ray crystallography to identify dominant crystal structures .
  • Cross-Validation : Compare data across multiple techniques (e.g., DSC for melting point vs. computational predictions via ChemAxon) .

Q. What advanced analytical methods are employed to study degradation products?

  • Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions .
  • LC-MS/MS : Identify degradation products (e.g., nitro group reduction to amine) using fragmentation patterns .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.